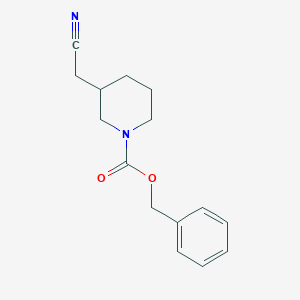
1-Benzyloxycarbonyl-3-cyanomethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(cyanomethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C15H18N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group, a cyanomethyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(cyanomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and cyanomethyl reagents. One common method includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the benzyl group: Benzyl chloroformate is reacted with the piperidine derivative to introduce the benzyl group.
Addition of the cyanomethyl group:
Industrial Production Methods: Industrial production of benzyl 3-(cyanomethyl)piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: Benzyl 3-(cyanomethyl)piperidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethyl group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or benzyl group are replaced with other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine and benzyl derivatives.
科学研究应用
Chemistry: Benzyl 3-(cyanomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its piperidine core is a common motif in many pharmacologically active compounds.
Industry: In the industrial sector, benzyl 3-(cyanomethyl)piperidine-1-carboxylate is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and fine chemicals.
作用机制
The mechanism of action of benzyl 3-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can result in inhibition or activation of the target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
- Benzyl 3-[(cyanomethyl)amino]piperidine-1-carboxylate
- Icaridin (hydroxy-ethyl isobutyl piperidine carboxylate)
- Piperidine derivatives with different substituents
Uniqueness: Benzyl 3-(cyanomethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, cyanomethyl group, and piperidine ring allows for versatile chemical reactivity and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
benzyl 3-(cyanomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-8,10-12H2 |
InChI 键 |
JATRZMZSBYRSNA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


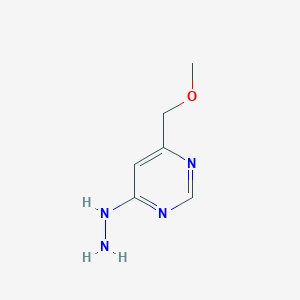
![N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13495579.png)
![1-Butyl-2-((1E,3E,5Z)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)benzo[cd]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13495591.png)
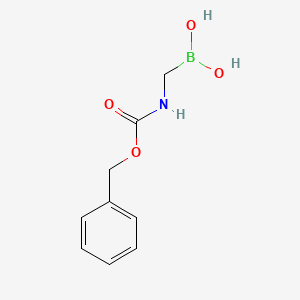

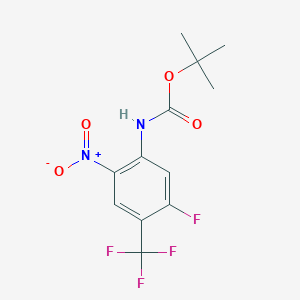
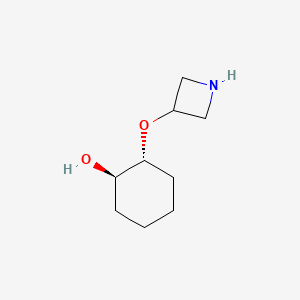

![rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride](/img/structure/B13495616.png)
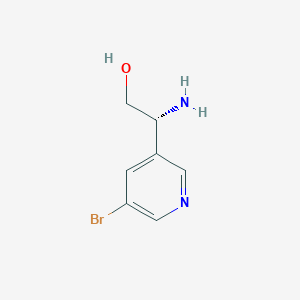


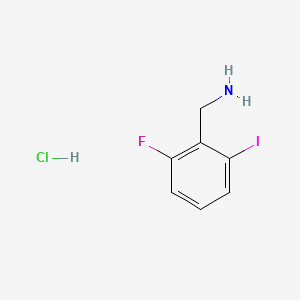
![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)
